molecular formula C17H11N3O4S B4184068 3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide

3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide

Cat. No.: B4184068
M. Wt: 353.4 g/mol
InChI Key: LXVUDABBIZPYEC-UHFFFAOYSA-N
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Description

The 3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide, commonly known as NBQX, is a chemical compound that belongs to the class of quinoxaline derivatives. This compound has been extensively studied for its potential as a therapeutic agent for various neurological disorders, including epilepsy, stroke, and Parkinson's disease.

Mechanism of Action

NBQX is a selective antagonist of the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which is a subtype of glutamate receptor. Glutamate is the primary excitatory neurotransmitter in the brain, and the AMPA receptor is involved in fast synaptic transmission. By blocking the AMPA receptor, NBQX reduces the excitability of neurons, which can help to prevent seizures and protect against ischemic brain injury.
Biochemical and Physiological Effects:
NBQX has been shown to have a number of biochemical and physiological effects. In addition to blocking the AMPA receptor, NBQX has been found to reduce the release of glutamate and other excitatory neurotransmitters. NBQX has also been shown to increase the levels of the neurotransmitter GABA, which has an inhibitory effect on neurons. Additionally, NBQX has been found to reduce the production of reactive oxygen species, which can contribute to oxidative stress and cell damage.

Advantages and Limitations for Lab Experiments

One advantage of NBQX is that it is a selective antagonist of the AMPA receptor, which means that it does not affect other types of glutamate receptors. This can be useful for studying the specific role of the AMPA receptor in various neurological disorders. However, one limitation of NBQX is that it has a relatively short half-life, which means that it needs to be administered frequently in order to maintain its effects.

Future Directions

There are several future directions for research on NBQX. One area of interest is the potential use of NBQX as a therapeutic agent for other neurological disorders, such as Alzheimer's disease and traumatic brain injury. Additionally, there is interest in developing more potent and selective AMPA receptor antagonists that could be used for the treatment of neurological disorders. Another area of research is the development of new methods for delivering NBQX to the brain, such as using nanoparticles or other drug delivery systems. Finally, there is interest in studying the long-term effects of NBQX on the brain, including its effects on synaptic plasticity and learning and memory.
Conclusion:
In conclusion, NBQX is a promising compound for the treatment of various neurological disorders. Its selective antagonism of the AMPA receptor makes it a useful tool for studying the role of this receptor in neurological function and dysfunction. While there are limitations to its use, the future directions for research on NBQX are promising and suggest that this compound may have significant therapeutic potential.

Scientific Research Applications

NBQX has been extensively studied for its potential as a therapeutic agent for various neurological disorders. It has been shown to be effective in reducing seizures in animal models of epilepsy. NBQX has also been shown to protect against ischemic brain injury in rat models of stroke. Additionally, NBQX has been found to improve motor function in rat models of Parkinson's disease.

Properties

IUPAC Name

3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O4S/c1-9-11-4-2-3-5-13(11)24-15(9)16(21)19-17-18-12-7-6-10(20(22)23)8-14(12)25-17/h2-8H,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVUDABBIZPYEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide
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3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide

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